molecular formula C13H12ClN3OS B11674603 (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B11674603
M. Wt: 293.77 g/mol
InChI Key: MBXWXHPLDPNCAD-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate α,β-unsaturated carbonyl compound under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its mechanism of action and its ability to inhibit the growth of various pathogens and cancer cells.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its anti-inflammatory and antimicrobial properties make it a candidate for the development of new drugs to treat infections and inflammatory diseases.

Industry

In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(methyl)-1,3-thiazolidin-4-one
  • (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(ethyl)-1,3-thiazolidin-4-one
  • (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(propyl)-1,3-thiazolidin-4-one

Uniqueness

What sets (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one apart from similar compounds is its specific substitution pattern. The presence of the prop-2-en-1-yl group at the 5-position of the thiazolidinone ring imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

IUPAC Name

(2Z)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12ClN3OS/c1-2-3-11-12(18)16-13(19-11)17-15-8-9-4-6-10(14)7-5-9/h2,4-8,11H,1,3H2,(H,16,17,18)/b15-8+

InChI Key

MBXWXHPLDPNCAD-OVCLIPMQSA-N

Isomeric SMILES

C=CCC1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)Cl)/S1

Canonical SMILES

C=CCC1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.